molecular formula C9H17Cl2N3 B1466404 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride CAS No. 1442106-92-4

4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride

Cat. No.: B1466404
CAS No.: 1442106-92-4
M. Wt: 238.15 g/mol
InChI Key: WUOXZJHVPRALST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3 It is a derivative of piperidine, substituted with a pyrazole ring

Mechanism of Action

Action Environment

The action, efficacy, and stability of 4-Methyl-4-(1H-pyrazol-5-yl)piperidine Dihydrochloride can be influenced by various environmental factors . These factors could include the pH of the environment, the presence of other molecules or ions, temperature, and more. Understanding these influences can be crucial for optimizing the use of the compound in research or therapeutic contexts.

Biochemical Analysis

Biochemical Properties

4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. The compound’s interaction with proteins can lead to changes in protein conformation and function, affecting cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and protein function. The compound’s ability to inhibit certain enzymes makes it a valuable tool for studying metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time can influence its effectiveness in biochemical assays. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s ability to modulate these pathways makes it a valuable tool for studying metabolism and developing new therapeutic strategies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its effectiveness. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. Understanding these interactions can help optimize its use in research and therapy .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its effects. Studies have shown that its localization can influence enzyme activity, gene expression, and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution on Piperidine: The pyrazole ring is then introduced to the piperidine structure through a substitution reaction. This can be achieved by reacting 4-methylpiperidine with the pyrazole derivative under suitable conditions.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Introduction of various functional groups on the pyrazole ring.

Scientific Research Applications

4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-5-ylmethyl)piperidine dihydrochloride
  • 4-(1-methyl-1H-pyrazol-5-yl)piperidine

Uniqueness

4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

4-methyl-4-(1H-pyrazol-5-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-9(3-6-10-7-4-9)8-2-5-11-12-8;;/h2,5,10H,3-4,6-7H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOXZJHVPRALST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 2
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 3
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 4
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 5
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 6
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.